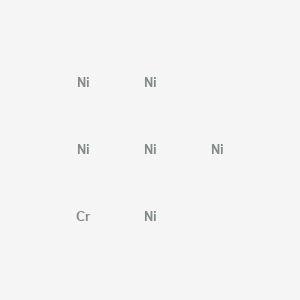![molecular formula C29H28N2O2 B12556795 N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline CAS No. 143487-92-7](/img/structure/B12556795.png)
N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by its complex structure, which includes a nitrophenyl group, a diphenylmethyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with diphenylmethane in the presence of a strong acid catalyst to form the intermediate compound. This intermediate is then reacted with N,N-diethylaniline under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The nitrophenyl group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
- N,N-Dimethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline
- N,N-Diethyl-4-[(4-nitrophenyl)diazenyl]aniline
- N,N-Diethyl-4-[(4-nitrophenyl)ethenyl]aniline
Comparison: N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
143487-92-7 |
|---|---|
Molecular Formula |
C29H28N2O2 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N,N-diethyl-4-[(4-nitrophenyl)-diphenylmethyl]aniline |
InChI |
InChI=1S/C29H28N2O2/c1-3-30(4-2)27-19-15-25(16-20-27)29(23-11-7-5-8-12-23,24-13-9-6-10-14-24)26-17-21-28(22-18-26)31(32)33/h5-22H,3-4H2,1-2H3 |
InChI Key |
SRFZRIKNFOYDOA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene](/img/structure/B12556721.png)



![5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL](/img/structure/B12556756.png)


![{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene](/img/structure/B12556768.png)
![Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro-](/img/structure/B12556775.png)

![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide](/img/structure/B12556786.png)
![(E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene](/img/structure/B12556788.png)
![[1,1'-Biphenyl]-2-carboxaldehyde, 6-methoxy-](/img/structure/B12556791.png)
